Nimbidiol

Catalog No.
S3157401
CAS No.
113332-25-5
M.F
C17H22O3
M. Wt
274.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nimbidiol

CAS Number

113332-25-5

Product Name

Nimbidiol

IUPAC Name

(4aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

InChI

InChI=1S/C17H22O3/c1-16(2)5-4-6-17(3)11-8-14(20)13(19)7-10(11)12(18)9-15(16)17/h7-8,15,19-20H,4-6,9H2,1-3H3/t15?,17-/m1/s1

InChI Key

JMBKXUYCBVKSSY-OMOCHNIRSA-N

SMILES

CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C

Solubility

not available

Canonical SMILES

CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C

Isomeric SMILES

C[C@]12CCCC(C1CC(=O)C3=CC(=C(C=C23)O)O)(C)C

Nimbidiol is a naturally occurring modified diterpenoid compound extracted from the root bark of the Azadirachta indica, commonly known as neem. This compound has garnered attention due to its significant biological activities, particularly in the context of diabetes and renal health. Nimbidiol is characterized by its ability to inhibit various disaccharidases, which are enzymes that play a crucial role in carbohydrate metabolism. Its structure and properties have been extensively studied, revealing its potential therapeutic applications.

, including:

  • Oxidation: Nimbidiol can undergo oxidation reactions, which may alter its functional groups and affect its biological activity.
  • Reduction: Similar to oxidation, reduction reactions can modify the chemical structure of Nimbidiol, potentially enhancing or diminishing its efficacy.
  • Substitution: Nimbidiol may also engage in substitution reactions, where one functional group is replaced by another, leading to the formation of derivatives with varied properties .

These reactions are essential for understanding how Nimbidiol can be modified for enhanced therapeutic effects.

Nimbidiol exhibits a range of biological activities, making it a compound of interest in pharmacological research:

  • Glucosidase Inhibition: Nimbidiol effectively inhibits intestinal disaccharidases such as maltase-glucoamylase and sucrase-isomaltase, which are critical in glucose absorption. This inhibition is beneficial for managing blood sugar levels in diabetic patients .
  • Anti-inflammatory Effects: Research indicates that Nimbidiol can reduce inflammation and extracellular matrix accumulation in diabetic nephropathy models. It mitigates renal fibrosis by downregulating pro-inflammatory cytokines and matrix metalloproteinases .
  • Renal Protection: In animal studies, Nimbidiol has shown protective effects against kidney dysfunction associated with diabetes. It improves renal function by reversing pathological changes linked to fibrosis and inflammation .

The synthesis of Nimbidiol has been achieved through various methods:

  • Natural Extraction: The primary method involves extracting Nimbidiol from the root bark of the neem tree using organic solvents. This method retains the natural configuration of the compound but may yield low quantities.
  • Total Synthesis: Researchers have developed synthetic routes to produce Nimbidiol from simpler organic compounds, such as (+)-manool. This approach allows for the generation of larger quantities for research and potential therapeutic use .

Nimbidiol has several promising applications:

  • Diabetes Management: Due to its glucosidase inhibitory properties, Nimbidiol is explored as a potential treatment for type 2 diabetes.
  • Renal Health: Its ability to ameliorate renal fibrosis positions it as a candidate for treating diabetic nephropathy and other kidney-related disorders.
  • Anticancer Research: Preliminary studies suggest that Nimbidiol may possess anticancer properties, warranting further investigation into its mechanisms and efficacy against various cancer types .

Interaction studies involving Nimbidiol have highlighted its complex relationships with other biochemical pathways:

  • Matrix Metalloproteinases: Nimbidiol modulates the activity of matrix metalloproteinases, which are crucial in extracellular matrix remodeling. This modulation is vital for preventing excessive fibrosis in diabetic kidneys .
  • Cytokine Regulation: It influences the expression of pro-inflammatory cytokines, thereby reducing inflammation associated with chronic diseases like diabetes .

These interactions underscore the multifaceted role of Nimbidiol in biological systems.

Nimbidiol shares structural and functional similarities with several other compounds derived from neem or related plants. Below is a comparison highlighting its uniqueness:

CompoundSourceBiological ActivityUnique Features
AzadirachtinNeemInsecticidal, anti-inflammatoryStronger insecticidal properties
NimbinNeemAntimicrobial, anti-inflammatoryKnown for immunomodulatory effects
NimbolideNeemAntitumor activityExhibits potent cytotoxicity against cancer cells
SalanninNeemAntifungalPrimarily used for agricultural pest control

Nimbidiol's distinct glucosidase inhibition and renal protective properties set it apart from these compounds, making it particularly valuable in diabetes management and kidney health.

Phytochemical Profile of Azadirachta indica

Azadirachta indica is a rich source of diverse secondary metabolites, including alkaloids, flavonoids, steroids, and terpenoids, which contribute to its broad medicinal and insecticidal properties. Among these, terpenoids—particularly limonoids and diterpenoids—are the most structurally complex and biologically active compounds. Nimbidiol, a diterpenoid, is primarily isolated from the root and stem-bark of neem. Its structure features a fused tetracyclic core with hydroxyl and methyl groups, conferring unique reactivity and interaction potential with biological targets.

The phytochemical diversity of neem is attributed to its ecological adaptations, with terpenoids like nimbidiol serving as defense molecules against herbivores and pathogens. Over 150 limonoids have been identified in neem, but nimbidiol stands out due to its potent inhibitory effects on intestinal disaccharidases and glucoamylases, highlighting its role in antidiabetic activity.

Biosynthetic Pathways for Terpenoid Production in Neem

Terpenoid biosynthesis in Azadirachta indica occurs primarily via the mevalonate (MVA) pathway, as demonstrated by isotopic labeling and inhibitor studies. The MVA pathway utilizes acetyl-CoA to produce isopentenyl pyrophosphate (IPP), the precursor for all terpenoids. Key enzymes include:

EnzymeFunctionGene Expression Level
HMGR (HMG-CoA reductase)Catalyzes rate-limiting step in MVAHigh in root tissues
FPPS (Farnesyl pyrophosphate synthase)Generates sesquiterpene precursorsModerate
GGPPS (Geranylgeranyl pyrophosphate synthase)Produces diterpene precursors like nimbidiolElevated in bark

Transcriptomic analyses have identified six highly expressed genes in neem’s terpenoid biosynthesis, with HMGR2 showing the highest activity. Nimbidiol’s biosynthesis involves cyclization of geranylgeranyl pyrophosphate (GGPP) by diterpene synthases, followed by oxidative modifications mediated by cytochrome P450 enzymes. Computational studies confirm that nimbidiol’s low chemical hardness (0.023 eV) and high softness (43.48 eV⁻¹) enhance its reactivity, enabling strong interactions with microbial and insect biomolecules.

Role of Nimbidiol in Plant Defense and Ecophysiology

Nimbidiol contributes to neem’s ecophysiological resilience through dual mechanisms:

  • Chemical Defense Against Herbivores:
    Nimbidiol disrupts insect digestion by inhibiting α-glucosidase and trehalase, enzymes critical for carbohydrate metabolism in pests. This antinutritive effect reduces larval growth rates in mosquitoes (Anopheles stephensi) and other phytophagous insects.

  • Antimicrobial Activity:
    The compound’s electrophilic nature allows it to bind to microbial proteins and DNA, inducing oxidative stress in pathogens. For example, nimbidiol exhibits dose-dependent growth inhibition against Plasmodium falciparum, the malaria parasite, by interfering with heme detoxification pathways.

  • Ecological Signaling:As a phytoalexin, nimbidiol is upregulated in response to mechanical damage or fungal infection, triggering neighboring cells to bolster their own defenses. This systemic resistance is mediated by jasmonate signaling pathways, which coordinate terpenoid production across tissues.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

274.15689456 g/mol

Monoisotopic Mass

274.15689456 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-04-14

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